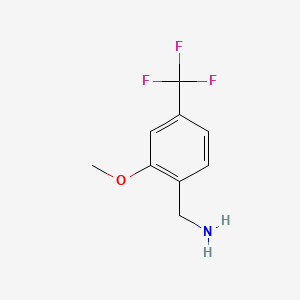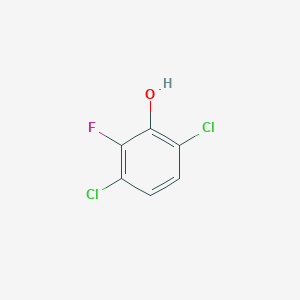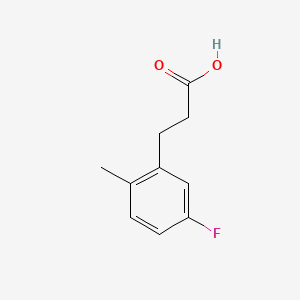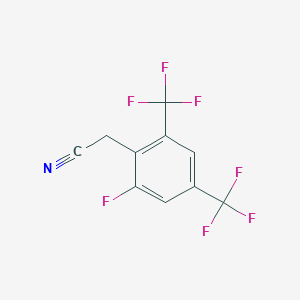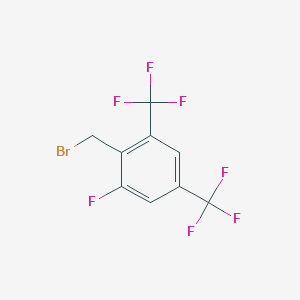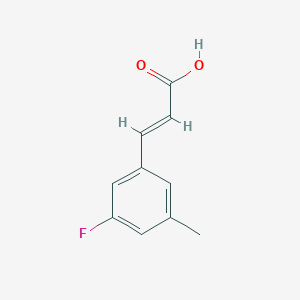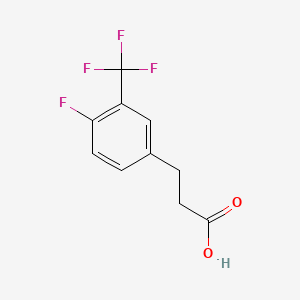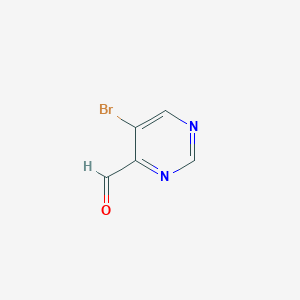
5-溴嘧啶-4-甲醛
描述
5-Bromopyrimidine-4-carbaldehyde is a heterocyclic organic compound used in various research areas like drug development and material science. It has an empirical formula of C5H3BrN2O and a molecular weight of 186.99 g/mol .
Synthesis Analysis
The synthesis of 5-Bromopyrimidine-4-carbaldehyde involves several steps. One method involves the use of N-Boc-3-piperidine carboxylic acids as the starting material. The target product is obtained through over-churning, reduction, condensation, substitution, de-tertbutyloxycarbonyl protection, condensation, and reduction .Molecular Structure Analysis
The molecular structure of 5-Bromopyrimidine-4-carbaldehyde consists of a bromine atom attached to the 5th carbon of the pyrimidine ring and a carbaldehyde group attached to the 4th carbon .Chemical Reactions Analysis
5-Bromopyrimidine-4-carbaldehyde undergoes various chemical reactions. For instance, it undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It also undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Physical and Chemical Properties Analysis
5-Bromopyrimidine-4-carbaldehyde is a solid substance . Its melting point is between 67-73 °C .科学研究应用
抑制剂开发
5-溴嘧啶-4-甲醛衍生物,例如 4-氨基嘧啶-5-甲醛肟,已被确定为 VEGFR-2 的有效抑制剂,VEGFR-2 是与血管生成相关疾病中的关键靶标 (Huang 等人,2011 年)。此外,衍生物已被开发为 EGFR 和 ErbB-2 蛋白酪氨酸激酶的双重抑制剂,在靶向癌症治疗中显示出巨大潜力 (Xu 等人,2008 年)。
化学合成和催化
该化合物在促进化学合成和催化方面有应用。例如,它可用于钯催化的环化反应 (Cho 和 Kim,2008 年) 和 5-卤代嘧啶的 Minisci 均裂烷氧羰基化反应中,展示了其在区域选择性合成过程中的用途 (Regan 等人,2012 年)。
药物研究
在药物研究中,5-溴嘧啶-4-甲醛衍生物用于合成各种药理活性分子。例如,由该化合物衍生的 5-溴嘧啶-4-羧酸乙酯已用于制备 CK2 抑制剂,突出了其在药物开发中的重要性 (Regan 等人,2012 年)。
抗菌和抗氧化研究
5-溴嘧啶-4-甲醛衍生物,如 4-氨基嘧啶-5-甲醛及其衍生物,在各种研究中显示出显着的抗菌和抗氧化活性 (Suresh 等人,2010 年)。这表明在开发新的抗菌剂方面具有潜在应用。
作用机制
Target of Action
5-Bromopyrimidine-4-carbaldehyde is a radiosensitive drug . The primary target of this compound is the C–Br bond in the molecule . The interaction with this bond is crucial for the compound’s mechanism of action .
Mode of Action
The compound interacts with its target through excess electron interaction . This interaction can induce resonance processes in the target molecule and fragment it via different pathways . The gaseous results reveal two primary channels for the electron-induced C–Br bond cleavage: the highest vibrational resonance on the vertical potential energy curve via a tunneling mechanism, and auto-dissociation along the repulsive relaxed potential energy curve .
Biochemical Pathways
The compound’s interaction with the c–br bond and the subsequent bond cleavage suggest that it may influence pathways related to the radiosensitivity of cells .
Pharmacokinetics
The compound’s solubility and stability in solution suggest that it may have good bioavailability .
Result of Action
The result of the compound’s action is the cleavage of the C–Br bond . This cleavage can occur through two primary channels: the highest vibrational resonance on the vertical potential energy curve via a tunneling mechanism, and auto-dissociation along the repulsive relaxed potential energy curve . A strong solvation effect modifies the mechanism and dynamics of the dissociation of the electron⋯5-brpy system .
Action Environment
The action of 5-Bromopyrimidine-4-carbaldehyde is influenced by environmental factors such as the presence of a solvent . In a solvent, the spontaneous dissociation becomes unfavorable due to a barrier on the relaxed free energy surface created by the coupling between the π* and σ* states . Additionally, protonation is also observed at the N sites of the hydrated 5-BrPy anion, which inhibits the dissociation along the C–Br bond, suggesting a competing pathway against C–Br bond cleavage .
安全和危害
生化分析
Biochemical Properties
5-Bromopyrimidine-4-carbaldehyde plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and DNA repair mechanisms. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function. Additionally, 5-Bromopyrimidine-4-carbaldehyde can interact with nucleic acids, potentially causing mutations or other genetic alterations .
Cellular Effects
The effects of 5-Bromopyrimidine-4-carbaldehyde on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can induce oxidative stress, leading to the activation of stress response pathways. This can result in changes in gene expression, including the upregulation of genes involved in antioxidant defense and DNA repair . Furthermore, 5-Bromopyrimidine-4-carbaldehyde can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of 5-Bromopyrimidine-4-carbaldehyde involves several key processes. At the molecular level, the compound can bind to specific biomolecules, including proteins and nucleic acids. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, 5-Bromopyrimidine-4-carbaldehyde can inhibit the activity of DNA polymerases, leading to impaired DNA replication and repair . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromopyrimidine-4-carbaldehyde can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light or heat . Long-term exposure to 5-Bromopyrimidine-4-carbaldehyde has been shown to cause persistent changes in cellular function, including sustained oxidative stress and altered gene expression patterns . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of careful handling and storage of the compound .
Dosage Effects in Animal Models
The effects of 5-Bromopyrimidine-4-carbaldehyde vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and transient changes in gene expression . At higher doses, 5-Bromopyrimidine-4-carbaldehyde can cause significant toxicity, including DNA damage, cell death, and organ dysfunction . Threshold effects have been observed, with certain dosages leading to a rapid escalation in adverse effects . It is crucial to carefully control the dosage of 5-Bromopyrimidine-4-carbaldehyde in experimental settings to avoid potential toxic effects .
Metabolic Pathways
5-Bromopyrimidine-4-carbaldehyde is involved in several metabolic pathways, including those related to oxidative stress and DNA repair . The compound can interact with enzymes such as superoxide dismutase and catalase, which are involved in the detoxification of reactive oxygen species . Additionally, 5-Bromopyrimidine-4-carbaldehyde can affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-Bromopyrimidine-4-carbaldehyde is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, 5-Bromopyrimidine-4-carbaldehyde can accumulate in specific compartments, such as the nucleus and mitochondria . This localization is influenced by the presence of targeting signals and post-translational modifications that direct the compound to specific organelles .
Subcellular Localization
The subcellular localization of 5-Bromopyrimidine-4-carbaldehyde plays a critical role in its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by specific targeting signals and post-translational modifications that direct it to these compartments . In the nucleus, 5-Bromopyrimidine-4-carbaldehyde can interact with DNA and nuclear proteins, leading to changes in gene expression and DNA repair processes . In the mitochondria, the compound can affect mitochondrial function and energy production .
属性
IUPAC Name |
5-bromopyrimidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O/c6-4-1-7-3-8-5(4)2-9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIYGKRGFGJVFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670328 | |
| Record name | 5-Bromopyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933746-26-0 | |
| Record name | 5-Bromopyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromopyrimidine-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


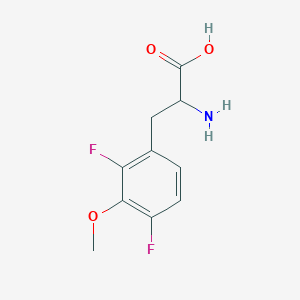




![3-[2-Fluoro-4-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390452.png)
